5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime
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Overview
Description
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to diversify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions can include derivatives with modified functional groups, which can enhance the compound’s biological activity or alter its physical properties .
Scientific Research Applications
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Phenyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Phenyl-7-hydroxy-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
The uniqueness of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime lies in its specific functional groups and their positions on the pyrazolo[1,5-a]pyrimidine core. These structural features can significantly influence its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFPIMBFUWJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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